

# A Comparative Meta-Analysis of Estetrol's Safety and Tolerability Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Estetrol |           |
| Cat. No.:            | B8037453 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Safety and Tolerability of **Estetrol** (E4), a Novel Estrogen, in Contraception and Hormone Therapy.

This guide provides a comprehensive meta-analysis of the safety and tolerability data for **Estetrol** (E4), a native estrogen with a unique mechanism of action. By summarizing quantitative data from pivotal clinical trials, detailing experimental protocols, and visualizing key biological pathways, this document serves as a crucial resource for researchers, scientists, and drug development professionals evaluating the therapeutic potential of E4. We will objectively compare its performance against established estrogenic compounds, offering a clear perspective on its standing within the therapeutic landscape.

### **Executive Summary**

**Estetrol**, when combined with drospirenone (DRSP) for oral contraception, demonstrates a favorable safety and tolerability profile, characterized by a low incidence of adverse events and high user satisfaction.[1] Pooled data from large-scale Phase 3 clinical trials, known as the E4 FREEDOM studies, indicate that the most frequently reported treatment-related adverse events are bleeding irregularities (such as metrorrhagia), headache, and acne, with most being of mild to moderate intensity.[2][3][4][5] Notably, discontinuation rates due to adverse events are low.

A key differentiating feature of **Estetrol** is its selective action on estrogen receptors, which is hypothesized to contribute to a potentially lower risk of venous thromboembolism (VTE)



compared to contraceptives containing ethinylestradiol (EE).[1][2] In hormone replacement therapy (HRT), **Estetrol** has also shown a good safety profile in clinical trials, with minimal impact on blood pressure and lipid profiles.[7][8]

This guide will delve into the specifics of these findings, presenting the data in a structured and comparative format to facilitate a thorough understanding of **Estetrol**'s safety and tolerability.

## Data Presentation: Quantitative Safety and Tolerability

The following tables summarize the quantitative data from key clinical trials on the safety and tolerability of **Estetrol**, both in combination with drospirenone for contraception and as a monotherapy for hormone replacement therapy. For comparative context, user-reported side effect data for two commonly prescribed combined oral contraceptives (COCs) are also included.

Estetrol/Drospirenone (E4/DRSP) for Oral Contraception: Pooled Phase 3 E4 FREEDOM Trials



| Adverse Event (AE)                           | Incidence in Pooled E4 FREEDOM Trials (N=3,417) |  |
|----------------------------------------------|-------------------------------------------------|--|
| Any Treatment-Related AE                     | 28.7%                                           |  |
| Most Common Treatment-Related AEs            |                                                 |  |
| Bleeding Complaints                          | 9.5%                                            |  |
| Breast Pain or Tenderness                    | 4.0%                                            |  |
| Acne                                         | 3.3%                                            |  |
| Mood Disturbance                             | 3.2%                                            |  |
| Headache                                     | 2.8% - 5.0% (from individual studies)           |  |
| Discontinuation Due to Treatment-Related AEs | 8.0%                                            |  |
| Bleeding Complaints                          | 2.8%                                            |  |
| Mood Disturbance                             | 1.1%                                            |  |
| Serious Treatment-Related AEs                |                                                 |  |
| Venous Thromboembolism (VTE)                 | 1 case                                          |  |
| Worsening of Depression                      | 1 case                                          |  |
| Ectopic Pregnancy                            | 1 case                                          |  |

Data sourced from a pooled analysis of two multicenter, open-label Phase 3 trials.[6]

### Estetrol (E4) for Hormone Replacement Therapy: E4COMFORT II Trial



| Adverse Event (AE)             | Notable Findings in E4COMFORT II Trial                                                                                                                       |  |
|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Blood Pressure                 | No significant changes from baseline compared to placebo after 1 year, even in participants with cardiovascular risk factors.[7][8]                          |  |
| Treatment-Emergent AEs (TEAEs) | Frequency of women experiencing one or more TEAEs was comparable between E4 groups (53.2%-63.3%) and the placebo group (47.3%).                              |  |
| Severe TEAEs                   | Frequencies ranged from 6.1% to 10.6% in E4 groups, with the placebo group at 9.1%.[9]                                                                       |  |
| Serious AEs                    | Two cases in the 15mg E4 group (abnormal uterine bleeding, intervertebral disc protrusion) and one in the placebo group (intervertebral disc protrusion).[9] |  |

Data from the Phase 3 E4COMFORT II trial evaluating E4 for the treatment of vasomotor symptoms in postmenopausal women.[7][8]

### Comparative User-Reported Side Effects of Other Combined Oral Contraceptives



| Side Effect | Ethinylestradiol/Drospiren one (User-Reported) | Ethinylestradiol/Levonorge strel (User-Reported) |
|-------------|------------------------------------------------|--------------------------------------------------|
| Acne        | 22.4%                                          | Not prominently reported                         |
| Depression  | 20.6%                                          | Not prominently reported                         |
| Mood Swings | 20.3%                                          | Not prominently reported                         |
| Anxiety     | 15.2%                                          | Not prominently reported                         |
| Weight Gain | 13.8%                                          | 9.5%                                             |
| Nausea      | 12.4%                                          | 11.8%                                            |
| Cramps      | 9.9%                                           | 47.5%                                            |
| Bleeding    | Not prominently reported                       | 18.6%                                            |
| Spotting    | Not prominently reported                       | 18.3%                                            |

Disclaimer: This data is based on user reviews and not from a controlled clinical trial. It is provided for general comparative purposes only.[10]

# Experimental Protocols E4 FREEDOM Trials (Estetrol/Drospirenone for Contraception)

- Study Design: Two multicenter, open-label, single-arm, Phase 3 clinical trials.[3][5]
- Participants: Healthy women aged 16-50 years seeking contraception.[3][5]
- Intervention: Participants received a combination of 15 mg Estetrol and 3 mg drospirenone daily.
- Primary Outcome Measures: Contraceptive efficacy (Pearl Index).
- Safety and Tolerability Assessment: Monitoring and recording of all adverse events, with a
  focus on treatment-related AEs, serious AEs, and discontinuations due to AEs. Bleeding
  patterns were also closely monitored.



### E4COMFORT II Trial (Estetrol for Hormone Replacement Therapy)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[7]
   [11]
- Participants: Postmenopausal women aged 40-65 with moderate to severe vasomotor symptoms.[7]
- Intervention: Participants were randomized to receive daily oral doses of 15 mg Estetrol, 20 mg Estetrol, or placebo.[7]
- Primary Outcome Measures: Efficacy in reducing the frequency and severity of vasomotor symptoms.
- Safety and Tolerability Assessment: Comprehensive monitoring of adverse events, vital signs (including blood pressure), and laboratory parameters. Endometrial safety was also a key component of the assessment.[11]

### **Mandatory Visualization: Signaling Pathways**

The unique safety profile of **Estetrol** is thought to be linked to its differential activity on estrogen receptor alpha ( $ER\alpha$ ). Unlike other estrogens, **Estetrol** acts as an agonist on the nuclear  $ER\alpha$ , leading to desired estrogenic effects, while having a neutral or even antagonistic effect on the membrane  $ER\alpha$ . This selective action is hypothesized to reduce the risk of certain adverse events.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Estetrol/Drospirenone: A Review in Oral Contraception PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estetrol-Drospirenone combination oral contraceptive: a clinical study of contraceptive efficacy, bleeding pattern and safety in Europe and Russia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. patientcareonline.com [patientcareonline.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. A multicenter, randomized study to select the minimum effective dose of estetrol (E4) in postmenopausal women (E4Relief): part 1. Vasomotor symptoms and overall safety - PMC



[pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]
- 11. A Randomized Double-blind Placebo Controlled Phase 3 Trial to Evaluate the Efficacy and Safety of Estetrol for the Treatment of Moderate to Severe Vasomotor Symptoms in Postmenopausal Women (E4Comfort Study II) - AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Estetrol's Safety and Tolerability Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8037453#meta-analysis-of-estetrol-safety-and-tolerability-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com